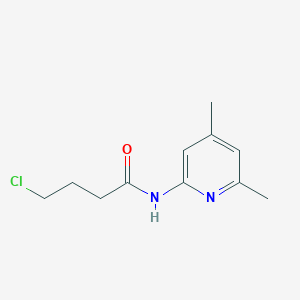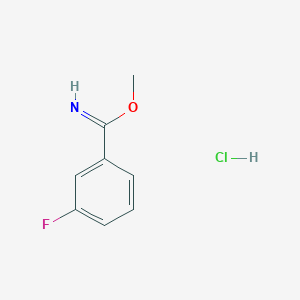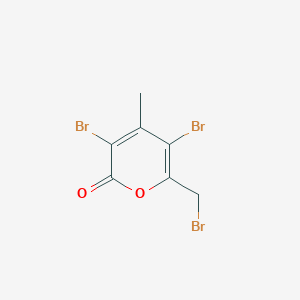![molecular formula C19H28O3 B14263624 2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one) CAS No. 136163-26-3](/img/structure/B14263624.png)
2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one) is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring fused with two cyclohexanone moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one) typically involves the reaction of cyclohexanone with a suitable cyclopentane derivative under controlled conditions. One common method involves the use of a base catalyst to facilitate the formation of the desired product through a series of condensation reactions. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to dissolve the reactants and control the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification of the final product is typically achieved through distillation or recrystallization techniques to ensure high purity .
化学反应分析
Types of Reactions
2,2’-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,2’-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2,2’-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
相似化合物的比较
Similar Compounds
- 2,2’-[(2-Oxopropane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)
- 2,2’-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-2-one)
Uniqueness
2,2’-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
属性
| 136163-26-3 | |
分子式 |
C19H28O3 |
分子量 |
304.4 g/mol |
IUPAC 名称 |
2-[[2-oxo-3-[(2-oxocyclohexyl)methyl]cyclopentyl]methyl]cyclohexan-1-one |
InChI |
InChI=1S/C19H28O3/c20-17-7-3-1-5-13(17)11-15-9-10-16(19(15)22)12-14-6-2-4-8-18(14)21/h13-16H,1-12H2 |
InChI 键 |
NBTDMGQTRDJBCY-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=O)C(C1)CC2CCC(C2=O)CC3CCCCC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-](/img/structure/B14263546.png)
![(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14263563.png)



dimethyl-](/img/structure/B14263596.png)



